3,5-Dimethyloxolan-2-one

Catalog No.
S3341585
CAS No.
5145-01-7
M.F
C6H10O2
M. Wt
114.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Dimethyloxolan-2-one

CAS Number

5145-01-7

Product Name

3,5-Dimethyloxolan-2-one

IUPAC Name

3,5-dimethyloxolan-2-one

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

InChI

InChI=1S/C6H10O2/c1-4-3-5(2)8-6(4)7/h4-5H,3H2,1-2H3

InChI Key

IYJMJJJBGWGVKX-UHFFFAOYSA-N

SMILES

CC1CC(OC1=O)C

Canonical SMILES

CC1CC(OC1=O)C

The exact mass of the compound 3,5-Dimethyloxolan-2-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 250665. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3,5-Dimethyloxolan-2-one is an organic compound classified as a lactone, specifically a cyclic ester. Its molecular formula is C6H10O2C_6H_{10}O_2, and it features a five-membered ring structure with two methyl groups attached at the 3rd and 5th carbon positions. This unique substitution pattern contributes to its chemical properties and reactivity. The compound is also known for its potential applications in various fields, including organic synthesis and medicinal chemistry .

  • Oxidation: The compound can be oxidized to yield corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction processes can convert the lactone into its corresponding diol, utilizing reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The methyl groups on the lactone ring can undergo substitution reactions with halogens or other electrophiles, leading to various halogenated derivatives.

The mechanism of action involves the compound acting as either a nucleophile or electrophile, influenced by the electron-withdrawing effect of the oxygen atom within the lactone ring.

The synthesis of 3,5-Dimethyloxolan-2-one can be achieved through several methods:

  • Cyclization of Diols: A common synthetic route involves the cyclization of 3,3-dimethyl-1,2-diol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. This reaction typically occurs under mild conditions, yielding the lactone along with water as a byproduct.
  • Industrial Production: In industrial settings, continuous flow reactors may be employed to optimize yield and efficiency. This method allows for precise control over reaction conditions, enhancing product purity through subsequent distillation or recrystallization processes.

3,5-Dimethyloxolan-2-one has diverse applications across various fields:

  • Organic Synthesis: It serves as a building block for creating more complex lactones and esters in organic chemistry.
  • Pharmaceuticals: The compound is studied for its potential use as an intermediate in drug development.
  • Industrial Uses: It is utilized in polymer production and as a solvent in various industrial processes due to its stability and reactivity .

Interaction studies involving 3,5-Dimethyloxolan-2-one focus on its reactivity with biological molecules. Research indicates that it may interact with specific enzymes or receptors, potentially modulating their activity. These interactions are crucial for understanding its role in biological systems and developing new therapeutic agents .

Several compounds are structurally similar to 3,5-Dimethyloxolan-2-one, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Properties
3,3-Dimethyloxolan-2-oneMethyl groups on the 3rd carbon onlyLacks steric hindrance from additional methyl group
4,4-Dimethyloxolan-2-oneMethyl groups on the 4th carbonDifferent reactivity patterns due to position of substituents
3-Hydroxy-4,4-dimethyloxolan-2-oneHydroxyl group additionIncreased polarity and potential hydrogen bonding

Uniqueness

The uniqueness of 3,5-Dimethyloxolan-2-one lies in its specific substitution pattern that influences both steric effects and reactivity. The presence of two methyl groups at the third and fifth positions creates steric hindrance that affects how it interacts with other molecules. This characteristic makes it particularly valuable for studying steric effects in

XLogP3

1.2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5145-01-7

Dates

Last modified: 02-18-2024

Explore Compound Types